molecular formula C24H23NO4 B2568153 (3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one CAS No. 339017-40-2

(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one

Cat. No.: B2568153
CAS No.: 339017-40-2
M. Wt: 389.451
InChI Key: DJQBUTCVNIUKOJ-CJLVFECKSA-N
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Description

(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.

    Addition Reaction: The imine intermediate is then subjected to a Michael addition reaction with a suitable enone, resulting in the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties used in mouthwashes and disinfectants.

    Domiphen bromide: Another antimicrobial agent used in various disinfectant formulations.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.

Uniqueness

(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a phenoxyphenylamino group allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-4-(4-phenoxyanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-17(26)22(18-9-14-23(27-2)24(15-18)28-3)16-25-19-10-12-21(13-11-19)29-20-7-5-4-6-8-20/h4-16,25H,1-3H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBUTCVNIUKOJ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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